5-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one
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Overview
Description
5-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a bromine atom at the 5th position and a cyclobutylmethyl group at the 2nd position of the pyridazinone ring. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one typically involves the following steps:
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Bromination: : The starting material, 2-(cyclobutylmethyl)pyridazin-3(2H)-one, is subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to achieve selective bromination at the 5th position.
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Cyclobutylmethylation: : The cyclobutylmethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 2-bromo-3(2H)-pyridazinone with cyclobutylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
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Substitution Reactions: : The bromine atom at the 5th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
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Oxidation and Reduction: : The pyridazinone ring can undergo oxidation to form pyridazine N-oxides or reduction to form dihydropyridazines.
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Cyclization Reactions: : The compound can participate in cyclization reactions to form fused heterocyclic systems, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Various substituted pyridazinones depending on the nucleophile used.
Oxidation Products: Pyridazine N-oxides.
Reduction Products: Dihydropyridazines.
Scientific Research Applications
5-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclobutylmethyl)pyridazin-3(2H)-one: Lacks the bromine atom at the 5th position.
5-Chloro-2-(cyclobutylmethyl)pyridazin-3(2H)-one: Contains a chlorine atom instead of bromine.
5-Bromo-2-(methyl)pyridazin-3(2H)-one: Contains a methyl group instead of a cyclobutylmethyl group.
Uniqueness
5-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one is unique due to the presence of both the bromine atom and the cyclobutylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The bromine atom enhances its reactivity in substitution reactions, while the cyclobutylmethyl group contributes to its lipophilicity and potential interactions with biological targets.
Properties
IUPAC Name |
5-bromo-2-(cyclobutylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-4-9(13)12(11-5-8)6-7-2-1-3-7/h4-5,7H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTHGEGIEHZWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C(=O)C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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